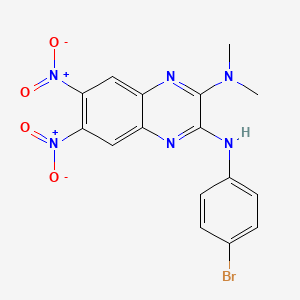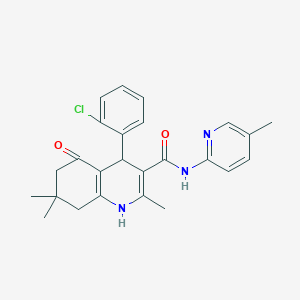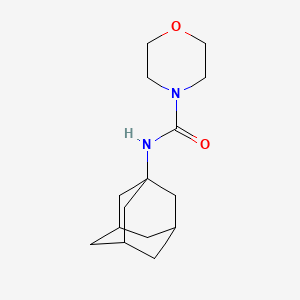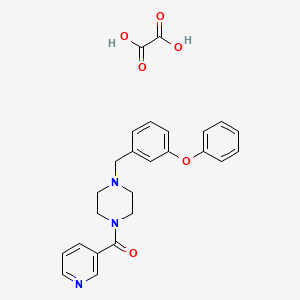
N'-(4-bromophenyl)-N,N-dimethyl-6,7-dinitro-2,3-quinoxalinediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-N,N-dimethyl-6,7-dinitro-2,3-quinoxalinediamine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a quinoxaline derivative that has been shown to have a range of interesting biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-N,N-dimethyl-6,7-dinitro-2,3-quinoxalinediamine involves its binding to the NMDA receptor and blocking its activity. This leads to a reduction in the excitatory neurotransmission mediated by the receptor. This mechanism has been extensively studied and characterized, and has been shown to be highly selective for the NMDA receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-bromophenyl)-N,N-dimethyl-6,7-dinitro-2,3-quinoxalinediamine are complex and varied. It has been shown to have neuroprotective effects in various models of neurological damage, including stroke and traumatic brain injury. It has also been shown to have anticonvulsant effects and may be useful in the treatment of epilepsy. Additionally, it has been shown to have potential as a treatment for depression and anxiety.
Advantages and Limitations for Lab Experiments
The advantages of using N-(4-bromophenyl)-N,N-dimethyl-6,7-dinitro-2,3-quinoxalinediamine in lab experiments include its high potency and selectivity for the NMDA receptor, as well as its well-characterized mechanism of action. However, its limitations include its relatively high cost and the need for specialized equipment and expertise to handle and administer the compound.
Future Directions
There are many potential future directions for research involving N-(4-bromophenyl)-N,N-dimethyl-6,7-dinitro-2,3-quinoxalinediamine. These include further studies of its neuroprotective and anticonvulsant effects, as well as its potential use in the treatment of depression and anxiety. Additionally, there may be potential for the development of new drugs based on the structure of this compound, which could have improved efficacy and reduced side effects compared to existing treatments. Finally, there may be potential for the use of this compound in combination with other drugs or therapies to enhance their effectiveness.
Synthesis Methods
The synthesis of N-(4-bromophenyl)-N,N-dimethyl-6,7-dinitro-2,3-quinoxalinediamine involves the reaction of 4-bromoaniline with 2,3-dichloroquinoxaline in the presence of sodium hydride. The resulting product is then reacted with dimethylamine and nitric acid to yield the final compound. This method has been extensively studied and optimized for high yields and purity.
Scientific Research Applications
N-(4-bromophenyl)-N,N-dimethyl-6,7-dinitro-2,3-quinoxalinediamine has a range of potential scientific research applications. It has been shown to have potent activity as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in a range of neurological processes. This makes it a potential tool for studying the role of the NMDA receptor in various diseases and conditions.
properties
IUPAC Name |
2-N-(4-bromophenyl)-3-N,3-N-dimethyl-6,7-dinitroquinoxaline-2,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN6O4/c1-21(2)16-15(18-10-5-3-9(17)4-6-10)19-11-7-13(22(24)25)14(23(26)27)8-12(11)20-16/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMYNOLGMZOSMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=CC(=C(C=C2N=C1NC3=CC=C(C=C3)Br)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N-(4-bromophenyl)-3-N,3-N-dimethyl-6,7-dinitroquinoxaline-2,3-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B4968581.png)
![3-[(3-fluorophenyl)amino]-1-phenyl-1-propanone](/img/structure/B4968584.png)
![3,4,6-trichloro-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1-benzothiophene-2-carboxamide](/img/structure/B4968596.png)

![1-acetyl-N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-4-piperidinecarboxamide](/img/structure/B4968607.png)
![3-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B4968615.png)
![4-{[(6-amino-1,3-benzothiazol-2-yl)thio]methyl}benzoic acid](/img/structure/B4968618.png)


![2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 2-methyl-N-[(4-methylphenyl)sulfonyl]-L-alaninate](/img/structure/B4968645.png)


![1-{3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine](/img/structure/B4968674.png)
![ethyl 4-[(5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B4968677.png)